

(-)-Cleistenolide: A Technical Guide to its Physical and Chemical Properties for Researchers

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Compound of Interest

Compound Name: (-)-Cleistenolide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cleistenolide is a naturally occurring α,β -unsaturated δ -lactone that has garnered significant interest within the scientific community. Isolated from plant sources, this small molecule has demonstrated a range of biological activities, including antibacterial, antifungal, and potent cytotoxic effects against various cancer cell lines. Its unique chemical architecture and promising pharmacological profile make it a compelling subject for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known physical and chemical properties of **(-)-Cleistenolide**, detailed experimental protocols for its synthesis and characterization, and an exploration of its proposed mechanisms of action.

Physical and Chemical Properties

The physicochemical properties of **(-)-Cleistenolide** are crucial for its handling, formulation, and interpretation of biological data. A summary of these properties is presented below.

General Properties

Property	Value	Source(s)
Appearance	White crystalline solid	[1]
Molecular Formula	C ₁₈ H ₁₈ O ₈	[2]
Molecular Weight	362.33 g/mol	[3]
Melting Point	130-133 °C	[1]

Spectroscopic Data

Spectroscopic Technique	Key Data	Source(s)
¹ H NMR (600 MHz, CDCl ₃)	δ 2.04 (s, 3H), 2.09 (s, 3H), 4.53 (dd, 1H, J = 12.5, 4.4 Hz), 4.80 (dd, 1H, J = 9.6, 2.5 Hz), 4.93 (dd, 1H, J = 12.5, 2.0 Hz), 5.42 (dd, 1H, J = 6.0, 2.5 Hz), 5.52 (ddd, 1H, J = 9.5, 4.0, 2.3 Hz), 6.29 (d, 1H, J = 9.7 Hz), 7.00 (dd, 1H, J = 9.6, 6.1 Hz), 7.45 (t, 2H, J = 7.6 Hz), 7.57 (t, 1H, J = 7.4 Hz), 8.02 (d, 2H, J = 7.7 Hz)	[1]
¹³ C NMR (150 MHz, CDCl ₃)	δ 20.5, 20.7, 59.7, 62.0, 67.7, 75.5, 125.4, 128.5, 129.6, 129.7, 129.7, 133.3, 139.7, 161.1, 166.0, 169.5, 169.9	[1]
High-Resolution Mass Spectrometry (HR-ESI(+)-MS)	calcd for C ₁₈ H ₁₈ O ₈ : 362.1002 [M]; found: 385.0896 [M+Na] ⁺ , 401.0636 [M+K] ⁺	[1]

Optical Properties

Property	Value	Conditions	Source(s)
Specific Rotation [α] ²⁵ _D	-147	c 0.4, CHCl ₃	[1]
Specific Rotation [α] ²⁴ _D	-165	c 0.48, CH ₂ Cl ₂	[1]
Specific Rotation [α] _D	-63.5	c 0.7, CHCl ₃ (natural product)	[1]

Note: Variability in optical rotation has been reported in the literature, which may be attributed to solvent effects or sample purity.

Solubility

Quantitative solubility data for **(-)-Cleistenolide** in a range of common laboratory solvents is not extensively documented in the literature. However, based on its use in synthesis and purification procedures, the following qualitative solubility information can be inferred:

Solvent	Solubility	Source(s)
Chloroform (CHCl ₃)	Soluble	[1]
Dichloromethane (CH ₂ Cl ₂)	Soluble	[1]
Ethyl Acetate (EtOAc)	Soluble	[4]
Acetonitrile	Soluble	[4]
Methanol (MeOH)	Soluble	[5]
Water	Sparingly soluble to insoluble	[4]
Petroleum Ether	Sparingly soluble to insoluble	[1]

Experimental Protocols

Several total syntheses of **(-)-Cleistenolide** have been reported, providing detailed experimental procedures. Below is a representative protocol for one of the key steps in a

reported synthesis.

Protocol: Acetylation of Diol Intermediate to (-)-Cleistenolide[1]

This protocol describes the final step in the total synthesis of **(-)-Cleistenolide**, which involves the acetylation of a diol precursor.

Materials:

- Diol intermediate (1 equivalent)
- Acetic anhydride (excess, e.g., 10 equivalents)
- Pyridine (solvent)
- Ethyl acetate (for extraction)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Saturated aqueous sodium chloride (NaCl) solution (brine)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., petroleum ether-ethyl acetate mixture)

Procedure:

- The diol intermediate is dissolved in pyridine.
- Acetic anhydride is added to the solution at room temperature.
- The reaction mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched by the addition of water.

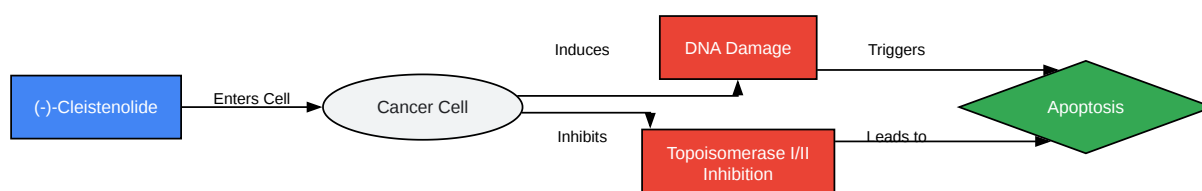
- The aqueous layer is extracted multiple times with ethyl acetate.
- The combined organic layers are washed successively with saturated aqueous NH_4Cl solution and brine.
- The organic layer is dried over anhydrous Na_2SO_4 , filtered, and concentrated under reduced pressure.
- The resulting crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a 3:1 mixture of petroleum ether and ethyl acetate) to afford pure **(-)-Cleistenolide** as a white crystalline solid.

Biological Activity and Mechanism of Action

(-)-Cleistenolide exhibits a spectrum of biological activities, primarily attributed to the presence of the α,β -unsaturated δ -lactone moiety. This functional group acts as a Michael acceptor, enabling the molecule to form covalent adducts with nucleophilic residues, such as cysteine, in biological macromolecules like proteins and enzymes.

Proposed Mechanism of Cytotoxicity

The cytotoxic effects of **(-)-Cleistenolide** and other α,β -unsaturated lactones are believed to be mediated through multiple mechanisms. A key proposed pathway involves the induction of DNA damage and interference with DNA replication and repair processes.



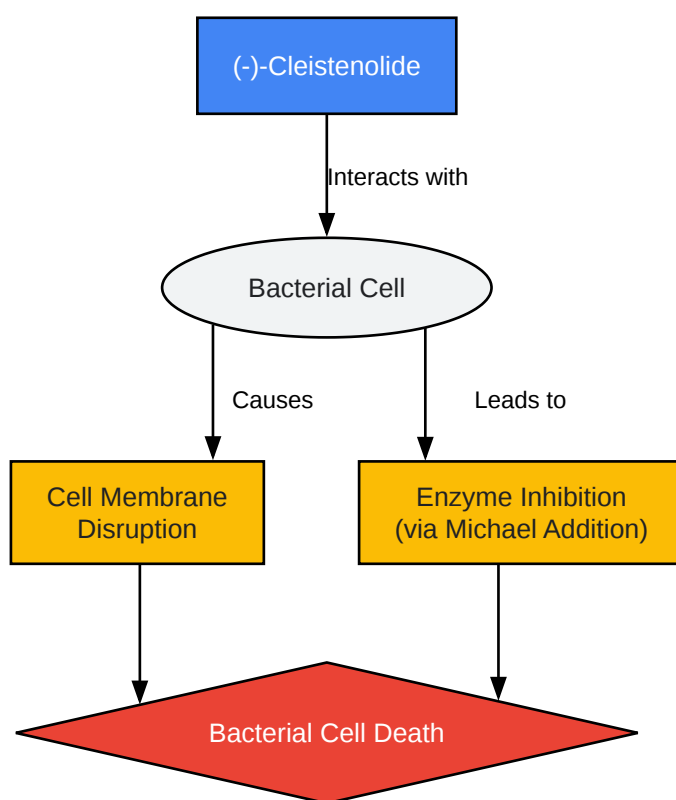
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Caption: Proposed cytotoxic mechanism of **(-)-Cleistenolide**.

Studies on α,β -unsaturated lactones suggest that they can induce cellular DNA damage and form complexes with topoisomerase I and II, enzymes critical for DNA topology and replication. This disruption of DNA integrity and function can trigger programmed cell death, or apoptosis, in cancer cells.

Proposed Mechanism of Antibacterial Activity

The antibacterial action of α,β -unsaturated lactones is also linked to their ability to act as Michael acceptors. This reactivity is thought to disrupt essential cellular processes in bacteria.



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Caption: Proposed antibacterial mechanism of **(-)-Cleistenolide**.

One proposed mechanism is the disruption of the bacterial cell membrane's integrity. Additionally, the covalent modification of essential bacterial enzymes through Michael addition can lead to their inactivation, ultimately resulting in bacterial cell death.

Conclusion

(-)-Cleistenolide is a promising natural product with significant potential for further development as a therapeutic agent. This guide has summarized its key physical and chemical properties, provided an example of a detailed experimental protocol for its synthesis, and outlined the current understanding of its mechanisms of action. Further research is warranted to fully elucidate its biological targets and signaling pathways, which will be critical for its translation into clinical applications. The information presented herein serves as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this fascinating molecule.

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References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. (-)-Cleistenolide | C₁₈H₁₈O₈ | CID 46187371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stereoselective Total Synthesis of (-)-Cleistenolide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
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